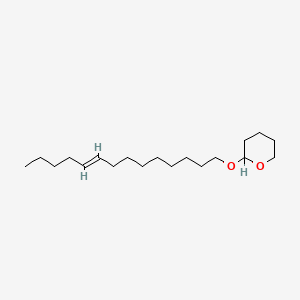
2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)-: is a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is part of the larger family of 2H-pyrans, which are known for their presence in various natural products and their utility in synthetic organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . This method is versatile and can be adapted to produce various derivatives of 2H-pyrans. The reaction typically requires the presence of catalysts such as Lewis acids (e.g., In3+) or Brønsted acids (e.g., iodine) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 2H-pyrans may involve large-scale synthesis using similar electrocyclization methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more saturated derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological systems. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery .
Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications. Its derivatives may serve as leads for the development of new medications .
Industry: In industrial applications, 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- can be used in the production of polymers, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism by which 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
- 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-
- 2H-Pyran-2-methanol, tetrahydro-
- 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-
Uniqueness: 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities .
Eigenschaften
CAS-Nummer |
51812-91-0 |
|---|---|
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
2-[(E)-tetradec-9-enoxy]oxane |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h5-6,19H,2-4,7-18H2,1H3/b6-5+ |
InChI-Schlüssel |
FUYLUCBYVQPAQH-AATRIKPKSA-N |
Isomerische SMILES |
CCCC/C=C/CCCCCCCCOC1CCCCO1 |
Kanonische SMILES |
CCCCC=CCCCCCCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















